![molecular formula C6H9N7 B12643447 (5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine CAS No. 37436-97-8](/img/structure/B12643447.png)
(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthesis of NSC 166559 involves several steps, typically starting with the preparation of the oxolane ring. The synthetic route may include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Specific reagents and conditions are used to introduce the hexadecylidene and hydroxy groups at the desired positions on the oxolane ring.
Industrial production methods for NSC 166559 would likely involve optimization of these synthetic routes to ensure high yield and purity, possibly utilizing techniques such as liquid chromatography for purification .
Analyse Chemischer Reaktionen
NSC 166559 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NSC 166559 has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of NSC 166559 involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific targets being investigated .
Vergleich Mit ähnlichen Verbindungen
NSC 166559 can be compared with other oxolane derivatives. Similar compounds include:
Oxolane-2-one derivatives: These compounds share the oxolane ring structure but differ in their functional groups.
Hexadecylidene derivatives: These compounds have the hexadecylidene group but may differ in the rest of their structure.
The uniqueness of NSC 166559 lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
37436-97-8 |
|---|---|
Molekularformel |
C6H9N7 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine |
InChI |
InChI=1S/C6H9N7/c7-12-3-1-4(13-8)11-6-5(3)9-2-10-6/h1-2H,7-8H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
GAEGDALXBMHDSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N=CN2)N=C1NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




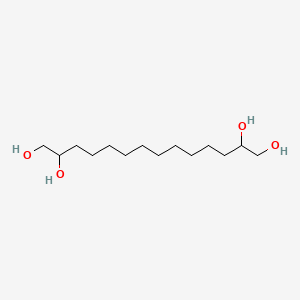

![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)

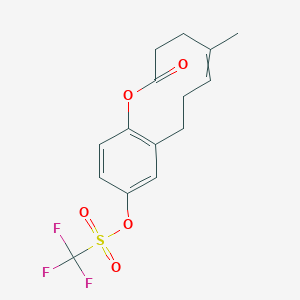
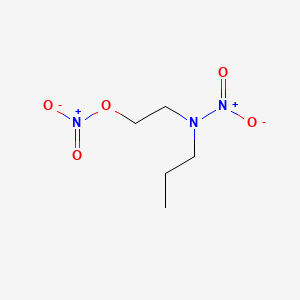
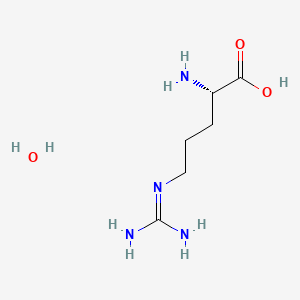
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
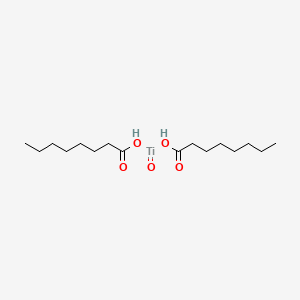

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
